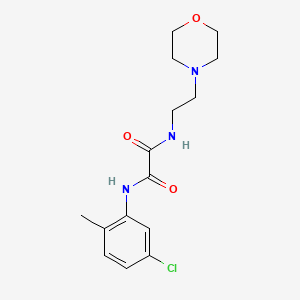

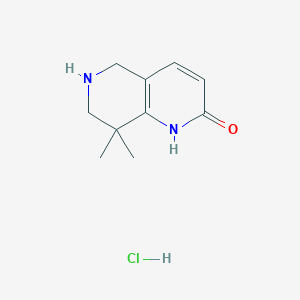

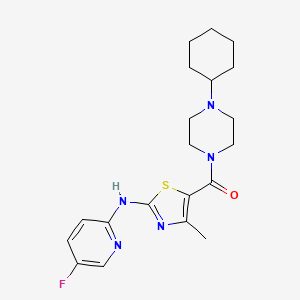

N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide, also known as OXA-23, is a beta-lactamase enzyme produced by Acinetobacter baumannii, a Gram-negative bacterium. This enzyme plays a crucial role in the resistance of this bacterium to carbapenem antibiotics, which are commonly used to treat infections caused by Gram-negative bacteria. The emergence of carbapenem-resistant Acinetobacter baumannii has become a major concern in healthcare settings worldwide, as it limits treatment options and increases the risk of morbidity and mortality.

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonists

N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide and related compounds have been studied as neurokinin-1 (NK1) receptor antagonists. These compounds are effective in preclinical tests relevant to clinical efficacy in conditions like emesis and depression. For instance, an orally active, water-soluble NK1 receptor antagonist demonstrated high affinity and effectiveness in animal models, indicating potential applications in treating emesis and depression (Harrison et al., 2001).

Organometallic Chemistry

In the realm of organometallic chemistry, compounds similar to N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide have been synthesized and analyzed for their complexation with metals like palladium(II) and mercury(II). For example, a study synthesized N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and examined its interaction with palladium(II) and mercury(II), revealing significant insights into the structural aspects of these complexes (Singh et al., 2000).

DNA-Binding and Anticancer Activities

Research has also explored the DNA-binding properties and anticancer activities of compounds structurally related to N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide. Binuclear copper(II) complexes bridged by similar compounds have demonstrated potent anticancer activities against human cancer cells and interact with DNA through intercalation. This indicates their potential as therapeutic agents in cancer treatment (Li et al., 2012).

Synthesis of Heterocyclic Compounds

The synthesis and study of new heterocyclic compounds based on derivatives of morpholine, which are structurally related to N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide, have been conducted. These compounds have potential applications in various fields, including medicinal chemistry (Tlekhusezh et al., 1996).

Antimicrobial Evaluation

Research into antimicrobial properties has been conducted on compounds similar to N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide. For instance, a study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed significant antimicrobial activity against various microbial species, suggesting applications in antimicrobial therapies (Gul et al., 2017).

Propriétés

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3/c1-11-2-3-12(16)10-13(11)18-15(21)14(20)17-4-5-19-6-8-22-9-7-19/h2-3,10H,4-9H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMRRDLAGLRWIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)

![2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2363025.png)